An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic Acid
This guide provides a detailed technical overview of the chemical properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will explore its synthesis, structural elucidation, physicochemical characteristics, and potential biological activities, drawing upon established knowledge of related phenoxyalkanoic acids while highlighting the unique attributes conferred by its specific molecular structure.
Introduction: Structural Context and Significance
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid belongs to the family of phenoxyalkanoic acids, a class of compounds renowned for their biological activity, most notably as herbicides. Its structure is closely related to the widely used herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop). The key distinguishing feature of the topic compound is the presence of a methyl group at the α-carbon of the propanoic acid moiety, creating a tertiary carboxylic acid. This structural modification is anticipated to significantly influence its chemical reactivity, stereochemistry, and biological interactions compared to its primary (2,4-D) and secondary (Dichlorprop) analogues. Understanding these differences is crucial for predicting its behavior in various chemical and biological systems.
Synthesis and Purification
While a definitive, optimized synthesis for 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for related phenoxyalkanoic acids. The most common approach involves the Williamson ether synthesis.
Proposed Synthetic Pathway
A logical synthetic route would involve the reaction of 2,4-dichlorophenol with a suitable 2-halo-2-methylpropanoic acid or its ester, in the presence of a base.
Caption: Proposed synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2,4-dichlorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight molar excess of a base, for instance, anhydrous potassium carbonate.
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Nucleophilic Substitution: To the resulting phenoxide salt solution, add ethyl 2-bromo-2-methylpropanoate dropwise at room temperature. The reaction mixture is then heated to reflux to facilitate the nucleophilic substitution.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials and the formation of the ester intermediate.
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Workup and Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude ester is purified by column chromatography.
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Hydrolysis: The purified ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base like sodium hydroxide.
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Acidification and Final Product Isolation: After complete hydrolysis of the ester, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water to remove any remaining salts, and then dried.
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Purification: The crude 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a product of high purity.
Physicochemical Properties
The physicochemical properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid can be predicted based on its structure and comparison with its analogues.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 249.09 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white crystalline solid | Similar to other phenoxyalkanoic acids like Dichlorprop, which is a white to light yellow crystalline powder.[1] |
| Melting Point | Expected to be a defined, sharp melting point | The presence of the additional methyl group might influence the crystal lattice packing and thus the melting point relative to Dichlorprop (113-116 °C).[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, ether) | The carboxylic acid group provides some polarity, but the dichlorophenyl ring and the additional methyl group enhance its lipophilicity, leading to low water solubility. The acidity of the carboxylic acid suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH due to deprotonation to the carboxylate anion. |
| pKa | Estimated to be in the range of 3-4 | Similar to other carboxylic acids. The electron-withdrawing chlorine atoms on the phenyl ring will slightly increase the acidity compared to an unsubstituted phenoxypropanoic acid. |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, with their chemical shifts and coupling patterns being indicative of the 1,2,4-substitution pattern. A singlet corresponding to the two equivalent methyl groups at the C2 position would be a key identifier. The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 2-position, the two methyl carbons, and the carbons of the dichlorophenyl ring.
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Mass Spectrometry (MS):
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Electron Ionization (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the ether bond. The isotopic pattern of the molecular ion and fragment ions containing chlorine (with ³⁵Cl and ³⁷Cl isotopes) will be a definitive feature.
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Electrospray Ionization (ESI-MS) in negative ion mode would readily show the deprotonated molecule [M-H]⁻.
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) would be the method of choice for purity assessment and quantification.[2] A reversed-phase C18 column with an acidified mobile phase (e.g., water/acetonitrile or water/methanol with formic or acetic acid) would provide good separation. The UV detector would be set to a wavelength where the dichlorophenyl chromophore absorbs, typically around 230 and 285 nm.
Caption: A typical workflow for the synthesis and analytical characterization of the target compound.
Predicted Biological Activity and Mechanism of Action
The biological activity of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is likely to be influenced by its structural similarity to known auxinic herbicides.
Analogy to Auxinic Herbicides
2,4-D and Dichlorprop function as synthetic auxins.[3][4] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf plants, ultimately causing their death. This selective herbicidal action is the basis for their widespread use in agriculture.[3]
Potential Impact of the α-Methyl Group
The introduction of a second methyl group at the α-carbon in 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid could have several consequences for its biological activity:
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Steric Hindrance: The tertiary nature of the carbon atom bearing the carboxylic acid and the phenoxy group could create significant steric hindrance. This might affect its ability to bind to the auxin receptors in plants, potentially reducing its herbicidal efficacy compared to 2,4-D and Dichlorprop.
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Chirality: Unlike Dichlorprop, which is chiral at the α-carbon, 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is achiral. This eliminates the possibility of enantioselective biological activity, which is a known factor in the herbicidal potency of phenoxypropanoic acids.
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Metabolic Stability: The additional methyl group might alter the metabolic fate of the compound in plants and other organisms. It could be more or less susceptible to enzymatic degradation, which would impact its persistence and overall activity.
Further research, including in vitro receptor binding assays and in vivo herbicidal activity screens, would be necessary to elucidate the precise biological effects of this compound.
Conclusion and Future Directions
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid represents an intriguing, yet understudied, derivative in the phenoxyalkanoic acid family. Based on established chemical principles and data from its close analogues, we can confidently propose synthetic routes and predict its core physicochemical and analytical characteristics. The key structural modification—the gem-dimethyl substitution at the α-carbon—is expected to impart unique properties, particularly concerning its biological activity.
For researchers and drug development professionals, this compound presents several avenues for future investigation:
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Definitive Synthesis and Characterization: The proposed synthetic pathway should be experimentally validated, and the compound fully characterized using modern analytical techniques.
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Biological Screening: A thorough evaluation of its herbicidal, plant growth-regulating, and potentially other biological activities (e.g., antimicrobial, antifungal) is warranted.
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Structure-Activity Relationship (SAR) Studies: A comparative study of its activity alongside 2,4-D and Dichlorprop would provide valuable insights into the SAR of phenoxyalkanoic acids, particularly the role of substitution at the α-carbon.
This technical guide serves as a foundational resource to stimulate and support such future research endeavors.
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